2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolidine ring with a tetrahydropyrimidine core, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of 5-aminouracil with chloroacetyl chloride or 2-chloropropanoyl chloride in the presence of a base such as sodium hydroxide at low temperatures (0°C) . This reaction yields the desired compound in moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Medicine: The compound’s unique structure makes it a promising candidate for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes involved in DNA repair, such as poly(ADP-ribose) glycohydrolase (PARG), by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
5-Aminouracil: A precursor in the synthesis of the compound, known for its antiviral and anticancer activities.
2,4-Dioxo-1,4-dihydroquinazoline: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
2,4-Dioxo-1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid stands out due to its unique combination of a pyrrolidine ring and a tetrahydropyrimidine core. This structural motif provides a versatile scaffold for the development of new molecules with diverse biological activities, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H11N3O4 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2,4-dioxo-1-pyrrolidin-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O4/c13-7-6(8(14)15)4-12(9(16)11-7)5-1-2-10-3-5/h4-5,10H,1-3H2,(H,14,15)(H,11,13,16) |
InChI Key |
WNEJHVOTCBCNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.